molecular formula C10H15NO B1285369 4-(4-Aminophenyl)butan-1-OL CAS No. 91251-45-5

4-(4-Aminophenyl)butan-1-OL

Cat. No.: B1285369
CAS No.: 91251-45-5
M. Wt: 165.23 g/mol
InChI Key: JPOVFJVXRISZEE-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)butan-1-OL is an organic compound with the molecular formula C10H15NO. It is a derivative of butanol, featuring an amino group attached to a phenyl ring, which is further connected to a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)butan-1-OL typically involves the reduction of 4-(4-nitrophenyl)butan-1-OL. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{4-(4-nitrophenyl)butan-1-OL} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, hydrogen gas with Pd/C.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

4-(4-Aminophenyl)butan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)butan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 4-(4-Nitrophenyl)butan-1-OL
  • 4-(4-Hydroxyphenyl)butan-1-OL
  • 4-(4-Methylphenyl)butan-1-OL

Comparison: 4-(4-Aminophenyl)butan-1-OL is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro derivative is more prone to reduction reactions, while the hydroxy and methyl derivatives exhibit different reactivity profiles in substitution and oxidation reactions.

Properties

IUPAC Name

4-(4-aminophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVFJVXRISZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566862
Record name 4-(4-Aminophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-45-5
Record name 4-(4-Aminophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitro-phenyl)-butan-1-ol (2.0 g, 1.02 mmol), palladium on carbon (100 mg, 10%) and ethanol (25 ml) was treated with hydrogen gas on a Parr shaker (50 psi) for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to afford 4-(4-amino-phenyl)-butan-1-ol (100% yield).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(4-nitrophenyl)butanol (compound 19, 1.7 mL, 10.2 mmol) was dissolved in methanol (20 mL) to which 10% Palladium on carbon (0.2 g) was added and the mixture was hydrogenated using hydrogen gas (30 psi) at ambient temperature for 1 hr. The mixture was filtered through celite filter aid and solvent was evaporated from the filtrate under vacuum to give 1.3 g (77% yield) of crude product. Mass spectrum (M+H)+ calcd for C10H15NO 166.1. found 166.1.
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1.7 mL
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20 mL
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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